![molecular formula C9H10FNO2 B2526745 Amino(3-fluoro-5-methylphenyl)acetic acid CAS No. 199327-34-9](/img/structure/B2526745.png)
Amino(3-fluoro-5-methylphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino(3-fluoro-5-methylphenyl)acetic acid is a research chemical . Its IUPAC name is (3-fluoro-5-methylphenyl)acetic acid . The CAS number for this compound is 199327-34-9 .
Molecular Structure Analysis
The molecular formula of Amino(3-fluoro-5-methylphenyl)acetic acid is C9H10FNO2 . Its InChI code is 1S/C9H9FO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
Amino(3-fluoro-5-methylphenyl)acetic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
1. Synthesis of Fluorinated β-Amino Acid Enantiomers An efficient and novel enzymatic method has been developed for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers . This method uses lipase PSIM (Burkholderia cepasia) catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts . This could be a potential application of Amino(3-fluoro-5-methylphenyl)acetic acid.
Pharmaceutical Research
Enantiomerically pure β-aryl-substituted β-amino acids have been intensively investigated due to their pharmacological significance, unique and remarkable biological properties . They have utility in synthetic chemistry and drug research . Therefore, this class of compounds has been documented as a crucial scaffold in the design and synthesis of conceivable pharmaceutical drugs .
Anticancer Agents
For instance, 3-amino-3-phenylpropionic acid, which is a key pharmaceutical building block, is present in anticancer agents, such as Taxol . It can also find application as a fundamental component in the synthesis of novel antibiotics and analgesic endomorphine-1 analogue tetrapeptides .
Fluorinated Amino Acid Drugs
Tremendous achievements in the development of fluorinated amino acid drugs verified the high importance of this type of compounds in pharmaceutical chemistry . The occurrence of fluorine in biologically active natural compounds is extremely low. In turn, the number of fluorine-containing drugs on the market is rising continuously .
Bulk Manufacturing
ChemScene provides Amino(3-fluoro-5-methylphenyl)acetic acid (CAS 199327-34-9) for in-stock or backordered impurities, bulk custom synthesis . This indicates its potential use in bulk manufacturing.
Protodeboronation
Amino(3-fluoro-5-methylphenyl)acetic acid could potentially be used in the protodeboronation process . This process is used in the synthesis of various organic compounds .
Safety and Hazards
The safety information for Amino(3-fluoro-5-methylphenyl)acetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for Amino(3-fluoro-5-methylphenyl)acetic acid are not available, research on fluorescent amino acids has intensified in recent years. These compounds are widely used as building units to enhance the fluorescence properties of other molecules. Peptide-based fluorescence technology has expanded research in the field of biochemistry .
properties
IUPAC Name |
2-amino-2-(3-fluoro-5-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-2-6(4-7(10)3-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWMRCQGUOKIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino(3-fluoro-5-methylphenyl)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.